Benzonitrile, 3-chloro-, N-oxide
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Overview
Description
Benzonitrile, 3-chloro-, N-oxide is an organic compound with the chemical formula C7H4ClNO. It is a derivative of benzonitrile, where a chlorine atom is substituted at the third position of the benzene ring, and an N-oxide group is attached to the nitrile group. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
Synthetic Routes and Reaction Conditions:
Dehydration of Aldoxime: One common method for synthesizing this compound involves the dehydration of the aldoxime of 3-chlorobenzaldehyde. This reaction typically requires a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Industrial Production Methods: Industrial production of this compound often employs the ammoxidation method due to its efficiency and scalability. The reaction is carried out in a continuous flow reactor, ensuring high yield and purity of the product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the N-oxide group can be further oxidized to form various derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or peracids can be used as oxidizing agents.
Reduction: Sodium borohydride (NaBH4) in the presence of copper nanoparticles is a common reducing system.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often requiring a base like sodium hydroxide (NaOH) to facilitate the reaction.
Major Products:
Oxidation: Various oxidized derivatives of this compound.
Reduction: 3-Chlorobenzylamine.
Substitution: Substituted benzonitrile derivatives depending on the nucleophile used.
Scientific Research Applications
Benzonitrile, 3-chloro-, N-oxide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique reactivity and ability to form bioactive compounds.
Industry: It is used in the production of dyes, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzonitrile, 3-chloro-, N-oxide involves its interaction with molecular targets through its reactive N-oxide group. This group can participate in redox reactions, leading to the formation of reactive oxygen species (ROS) that can interact with cellular components. The compound can also form coordination complexes with transition metals, influencing various biochemical pathways.
Comparison with Similar Compounds
Benzonitrile: The parent compound, benzonitrile, lacks the chlorine and N-oxide groups, making it less reactive in certain chemical reactions.
3-Chlorobenzonitrile: This compound has a chlorine atom at the third position but lacks the N-oxide group, resulting in different reactivity and applications.
Benzonitrile, 4-chloro-, N-oxide: A structural isomer with the chlorine atom at the fourth position, which can lead to different chemical and biological properties.
Uniqueness: Benzonitrile, 3-chloro-, N-oxide is unique due to the presence of both the chlorine and N-oxide groups, which confer distinct reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and form bioactive compounds makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-chlorobenzonitrile oxide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO/c8-7-3-1-2-6(4-7)5-9-10/h1-4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPJLSZJGGJAKCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C#[N+][O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60445958 |
Source
|
Record name | Benzonitrile, 3-chloro-, N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60445958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13820-15-0 |
Source
|
Record name | Benzonitrile, 3-chloro-, N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60445958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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